molecular formula C13H15N5O3 B2505925 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide CAS No. 402768-47-2

3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide

Cat. No.: B2505925
CAS No.: 402768-47-2
M. Wt: 289.295
InChI Key: RLSBCPAQQITBJA-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide is a benzoic acid hydrazide derivative featuring a pyrazole ring substituted with 3,5-dimethyl and 4-nitro groups, linked via a methylene bridge to the benzoic acid core. This compound is structurally distinct due to the combination of a nitro-substituted pyrazole moiety and the hydrazide functional group.

Properties

IUPAC Name

3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-8-12(18(20)21)9(2)17(16-8)7-10-4-3-5-11(6-10)13(19)15-14/h3-6H,7,14H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSBCPAQQITBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NN)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Alkylation: The nitrated pyrazole is alkylated with a suitable alkylating agent to introduce the methyl groups at the 3 and 5 positions.

    Coupling with Benzoic Acid Hydrazide: The final step involves coupling the substituted pyrazole with benzoic acid hydrazide under reflux conditions in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps, and automated systems for coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide can undergo various chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Oxides: From oxidation reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that various pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide demonstrated effective antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Bacterial Strain Zone of Inhibition (mm) Concentration (µg/mL)
Staphylococcus aureus2250
Escherichia coli1850

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Pyrazole derivatives have shown promising results in inhibiting tumor cell proliferation. For instance, a study reported that certain pyrazole-based compounds inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Cell Line IC50 (µM) Mechanism of Action
MCF-715Apoptosis induction
HeLa10Cell cycle arrest

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are noteworthy. Research has shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Coordination Chemistry

The hydrazide functionality allows for coordination with metal ions, which can be useful in developing new materials. For example, complexes formed with transition metals have been studied for their catalytic properties and stability .

Case Studies

  • Synthesis and Evaluation of Antimicrobial Activity :
    • A recent study synthesized various hydrazide derivatives from benzoic acid and evaluated their antimicrobial activity against pathogenic bacteria. The results indicated that modifications in the structure significantly influenced the antibacterial potency.
  • Anticancer Activity Assessment :
    • In vitro studies conducted on synthesized pyrazole derivatives demonstrated their efficacy in inhibiting the proliferation of cancer cells. The mechanism involved apoptosis and cell cycle disruption, highlighting their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Hydrazides

  • 1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid hydrazide ():
    • The hydrazide group is directly attached to the pyrazole ring, unlike the benzoic acid backbone in the target compound.
    • The trifluoromethyl group enhances metabolic stability and lipophilicity, whereas the nitro group in the target compound may introduce redox activity.
  • Pyrazol-5-one derivatives ():
    • Synthesized from hydrazine and trifluoroacetylacetone, these lack the benzoic acid moiety but share nitro or trifluoromethyl substituents on the pyrazole ring. Their tautomeric behavior (e.g., lactamic tautomers) differs from the rigid structure of the target compound.

Benzoic Acid Hydrazides with Varied Substituents

  • 3-(Cyano-dimethyl-methyl)-benzoic acid hydrazide (): Features a cyano-dimethyl group instead of a pyrazole ring.
  • Arylhydrazones of p-aminobenzoic acid hydrazide (): These derivatives include aromatic aldehydes condensed with p-aminobenzoic acid hydrazide. The amino group enhances hydrogen-bonding capacity, contrasting with the electron-withdrawing nitro group in the target compound.
  • MPO-Inhibiting Hydrazides (): Derivatives like 4-ABAH (4-aminobenzoic acid hydrazide) and 4-FBAH (4-fluorobenzoic acid hydrazide) inhibit myeloperoxidase (MPO) via oxidation-dependent mechanisms.

Key Structural and Functional Differences

Compound Core Structure Key Substituents Functional Implications
Target compound Benzoic acid hydrazide 3,5-Dimethyl-4-nitro-pyrazole Nitro group may confer redox activity; pyrazole enhances π-π stacking
1-(3-Trifluoromethyl-benzyl)-pyrazole hydrazide Pyrazole carboxylic hydrazide Trifluoromethyl-benzyl Increased lipophilicity and metabolic stability
4-ABAH Benzoic acid hydrazide 4-Amino Amino group facilitates hydrogen bonding
3-(Cyano-dimethyl-methyl)-benzoic hydrazide Benzoic acid hydrazide Cyano-dimethyl Electron-withdrawing cyano group affects reactivity

Biological Activity

3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₃H₁₃N₃O₄
  • Molecular Weight : 275.26 g/mol
  • CAS Number : 400752-48-9

1. Antibacterial Activity

Research has demonstrated that hydrazone derivatives, including this compound, exhibit notable antibacterial properties. A study highlighted the compound's effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it showed significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes its IC50 values:

Cancer Cell LineIC50 Value (µM)
MCF-715.2
HeLa12.5

The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase .

3. Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophage cell lines.

Case Studies

Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial activity of various hydrazone derivatives against clinically relevant strains. The results indicated that the compound exhibited superior activity compared to standard antibiotics like ampicillin and ciprofloxacin .

Case Study 2: Anticancer Mechanism
Another research article focused on the mechanism of action of hydrazone derivatives in cancer cells. It was found that these compounds could activate caspase pathways leading to programmed cell death. In vivo studies further confirmed the efficacy of this compound in reducing tumor size in xenograft models .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3,5-dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide, and what analytical methods validate its purity and structure?

Methodological Answer:

  • Synthesis Pathway : A two-step approach is recommended:
    • Esterification : React benzoic acid derivatives (e.g., substituted benzoic acid) with ethanol in the presence of sulfuric acid to form the ethyl ester intermediate .
    • Hydrazide Formation : Treat the ester with hydrazine hydrate in ethanol under reflux (20–24 hours) to yield the hydrazide. Modifications to the pyrazole ring (e.g., nitro and methyl groups) require controlled nitration and alkylation steps .
  • Validation :
    • Purity : Thin-layer chromatography (TLC) with retention factor (Rf) analysis .
    • Structural Confirmation : Use IR spectroscopy for functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹), <sup>1</sup>H NMR for proton environments (e.g., pyrazole-CH3 at δ 2.1–2.5 ppm), and mass spectrometry for molecular ion peaks .

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Use SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, the pyrazole ring’s nitro group orientation and benzoic acid hydrazide conformation can be validated against crystallographic data .
  • Key Parameters : Compare experimental data with computational models (e.g., DFT-optimized geometries) to identify deviations >0.05 Å in bond lengths, which may indicate steric strain or electronic effects .

Advanced Research Questions

Q. How do substituents on the pyrazole ring (e.g., nitro, methyl groups) influence the compound’s bioactivity, and what experimental frameworks resolve contradictory data?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Antimicrobial Assays : Test against E. coli (MTCC 1573) and S. aureus (MTCC 1430) using agar diffusion. Compare inhibition zones of derivatives with varying substituents .
    • Mechanistic Insight : Substituents like nitro groups enhance electron-withdrawing effects, potentially increasing binding to bacterial targets (e.g., DNA gyrase). Methyl groups may improve lipophilicity, enhancing membrane penetration .
  • Resolving Contradictions : Use Hammett analysis (σ values) to correlate substituent electronic effects with bioactivity. For example, 4-nitro derivatives may show higher activity than 3,5-dimethyl analogs due to resonance stabilization of reactive intermediates .

Q. What role does this compound play in enzyme inhibition (e.g., myeloperoxidase), and how is its mechanism validated experimentally?

Methodological Answer:

  • Inhibition Kinetics :
    • Peroxidase Assay : Monitor H2O2-dependent oxidation of substrates (e.g., ADHP fluorogenic reporter) in the presence of the compound. Calculate IC50 values using nonlinear regression .
    • Irreversible Binding : Pre-incubate myeloperoxidase with the hydrazide derivative and track heme ejection via UV-Vis spectroscopy (Soret band at 430 nm) .
  • Validation : Compare inhibition potency with 4-aminobenzoic acid hydrazide (ABAH), a known myeloperoxidase inhibitor (IC50 = 0.3 µM). Substituents like 3,5-dimethyl groups may reduce activity due to steric hindrance .

Q. How can computational methods (e.g., molecular docking) predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Docking Workflow :
    • Target Preparation : Retrieve protein structures (e.g., myeloperoxidase, PDB ID: 1DNU) and remove water/co-crystallized ligands.
    • Ligand Optimization : Generate 3D conformers of the compound using Gaussian09 with B3LYP/6-31G* basis set.
    • Binding Site Analysis : Use AutoDock Vina to simulate docking poses. Prioritize hydrogen bonds with Arg239/His336 and hydrophobic interactions with Phe366 .
  • Validation : Compare docking scores (ΔG) with experimental IC50 values. A correlation coefficient (R<sup>2</sup>) >0.7 indicates predictive reliability .

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